1-(5-Chloro-2-ethoxyphenyl)ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSSHKRAGBRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one CAS 875258-48-3 properties
CAS: 875258-48-3 Synonyms: 5'-Chloro-2'-ethoxyacetophenone; 2-Acetyl-4-chlorophenetole[1]
Executive Summary
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is a specialized aromatic ketone intermediate used primarily in the synthesis of bioactive heterocyclic compounds.[1] Structurally, it features an acetophenone core substituted with a chlorine atom at the meta position and an ethoxy group at the ortho position relative to the acetyl moiety. This substitution pattern makes it a critical building block for chalcones , flavonoids (chromones) , and pyrazoles , which are scaffolds frequently evaluated for antimicrobial, anti-inflammatory, and kinase-inhibitory properties in early-stage drug discovery.
This guide details the physicochemical properties, validated synthesis protocols, and downstream utility of CAS 875258-48-3, designed for researchers requiring high-purity precursors for library generation.
Physicochemical Identity & Properties
The introduction of the ethoxy group alters the lipophilicity and crystalline packing compared to its hydroxy- and methoxy- analogs.[1] While specific experimental melting points for the ethoxy variant are rare in open literature, its properties can be reliably interpolated from its close structural congeners.
Table 1: Comparative Physicochemical Profile
| Property | Target Compound (Ethoxy) | Hydroxy Analog (Precursor) | Methoxy Analog |
| CAS Number | 875258-48-3 | 1450-74-4 | 6342-64-9 |
| Formula | C₁₀H₁₁ClO₂ | C₈H₇ClO₂ | C₉H₉ClO₂ |
| MW | 198.65 g/mol | 170.59 g/mol | 184.62 g/mol |
| Physical State | Low-melting solid or oil | Solid (Crystalline) | Solid |
| Melting Point | Est. 35–45 °C | 54–56 °C | 29–30 °C |
| Solubility | DCM, EtOAc, DMSO | Alcohols, Acetone | DCM, EtOAc |
| LogP (Calc) | ~3.2 | ~2.4 | ~2.8 |
Technical Insight: The ethyl group increases lipophilicity (LogP) relative to the methyl analog, potentially improving cell permeability in downstream pharmaceutical candidates. The ortho-ethoxy group also prevents chelation with metals compared to the free phenol, altering reactivity in Lewis-acid catalyzed reactions.
Validated Synthesis Protocol
The most robust route to this compound is the Williamson Ether Synthesis via O-alkylation of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.[1] This method avoids the harsh conditions of Friedel-Crafts acylation on chlorophenetole, which can lead to regioselectivity issues.
Protocol: O-Alkylation of 5'-Chloro-2'-hydroxyacetophenone[1]
Reagents:
-
Substrate: 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Acetone (reagent grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one in 30 mL of anhydrous acetone.
-
Deprotonation: Add 20.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The solution may turn bright yellow due to the formation of the phenoxide anion.
-
Alkylation: Dropwise add 12.0 mmol of Ethyl Iodide.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.
-
Self-Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower R_f and may streak; the product will be a distinct, less polar spot near the solvent front.
-
-
Work-up: Cool to room temperature. Filter off the inorganic solids (potassium salts). Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% NaOH (2 x 20 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect 85–95% yield of a pale yellow oil or low-melting solid.
Synthetic Utility & Reaction Pathways
This compound serves as a "privileged scaffold" donor. The acetyl group is electronically primed for condensation reactions, while the aromatic ring provides the halogen handle for potential cross-coupling (e.g., Suzuki-Miyaura) in later stages.
Core Transformation Workflows
Figure 1: Primary synthetic divergence points for CAS 875258-48-3. The acetophenone moiety is the primary reactive center for heterocycle construction.
Detailed Mechanism: Chalcone to Pyrazoline[1]
-
Claisen-Schmidt Condensation: Reacting CAS 875258-48-3 with benzaldehyde in ethanolic NaOH yields the
-unsaturated ketone (chalcone). The 5-chloro substituent remains stable under these basic conditions. -
Heterocyclization: Treatment of the chalcone with hydrazine hydrate in acetic acid effects a Michael addition followed by cyclodehydration.
-
Significance: The resulting 3-(5-chloro-2-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole skeleton is a classic pharmacophore found in non-steroidal anti-inflammatory drug (NSAID) research and monoamine oxidase (MAO) inhibitors.
-
Applications in Drug Discovery
The 5-chloro-2-ethoxy motif is specifically valuable for modulating the Structure-Activity Relationship (SAR) of drug candidates:
-
Kinase Inhibition (BTK/EGFR):
-
The ethoxy group provides steric bulk and lipophilicity that can fill hydrophobic pockets in kinase ATP-binding sites more effectively than a methoxy or hydroxy group.[1]
-
Reference Context: Similar 2-alkoxy-5-chloro-benzamide substructures appear in patents for Bruton's Tyrosine Kinase (BTK) inhibitors used in treating lymphomas [1].[1]
-
-
Antimicrobial Agents:
-
Chalcones derived from this acetophenone have demonstrated efficacy against Gram-positive bacteria (S. aureus). The chlorine atom enhances lipophilicity and metabolic stability, while the ethoxy group improves membrane permeability.
-
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a standard halogenated aromatic ketone.
-
Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ethoxy ether linkage is stable, but the compound should be protected from strong oxidizers.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).
References
-
World Intellectual Property Organization. (2020). Spray-dried dispersions and formulations of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[1] WO2020028258A1. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 240434, 1-(5-Chloro-2-methoxyphenyl)ethanone.[1] (Close analog data). Link
-
Sigma-Aldrich. (2025). Product Specification: 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4).[1][2][3]Link
-
ChemicalBook. (2025). 1-(5-Chloro-2-hydroxyphenyl)ethanone Properties and Synthesis.Link
Sources
Technical Guide: 2-Acetyl-4-chlorophenetole (1-(5-Chloro-2-ethoxyphenyl)ethanone)
The following technical guide details the chemical identity, structural properties, synthesis, and reactivity of 2-Acetyl-4-chlorophenetole , systematically identified as 1-(5-chloro-2-ethoxyphenyl)ethanone .
Executive Summary
2-Acetyl-4-chlorophenetole is a disubstituted aromatic ketone serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of phenoxy-propanolamine derivatives (e.g.,
Chemical Identity & Nomenclature
Accurate identification is paramount due to the potential for numbering ambiguity in multi-substituted benzene rings. The IUPAC name prioritizes the ketone functionality, designating the molecule as a substituted ethanone (acetophenone).
Nomenclature Breakdown
-
Parent Structure: Acetophenone (1-phenylethanone).
-
Principal Group: Ketone (assigned position 1 on the alkyl chain, and position 1' on the ring attachment).
-
Substituents:
-
Ethoxy (-OCH₂CH₃): Located at the ortho position (2') relative to the acetyl group.
-
Chloro (-Cl): Located at the meta position (5') relative to the acetyl group (or para to the ethoxy group).
-
Synonyms and Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 1-(5-chloro-2-ethoxyphenyl)ethanone | Preferred systematic name. |
| Common Name | 2-Acetyl-4-chlorophenetole | Derived from "Phenetole" (ethoxybenzene) as parent. |
| Alternative Name | 5'-Chloro-2'-ethoxyacetophenone | Common in synthetic literature. |
| Precursor CAS | 1450-74-4 | Refers to the phenol analog (2-Acetyl-4-chlorophenol).[1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | |
| Molecular Weight | 198.65 g/mol | |
| SMILES | CCOc1c(cc(Cl)cc1)C(C)=O | |
| InChI Key | Derivative specific |
Critical Note on CAS Numbers: While the phenol precursor (2-Acetyl-4-chlorophenol, CAS 1450-74-4) is widely cataloged, the ethyl ether derivative (2-Acetyl-4-chlorophenetole) is frequently synthesized in situ or custom-manufactured. Researchers should verify specific batch CAS numbers with suppliers, as they may vary by salt form or purity grade.
Structural Analysis & Electronic Properties
The reactivity of 2-Acetyl-4-chlorophenetole is governed by the interplay of three substituents on the benzene ring:
-
Acetyl Group (C-1'): A moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It deactivates the ring but directs incoming electrophiles to the meta position relative to itself.
-
Ethoxy Group (C-2'): A strong electron-donating group (EDG) via resonance (+M). It activates the ring and directs ortho/para.
-
Chloro Group (C-5'): A weak deactivator (-I > +M) but ortho/para directing.
Net Reactivity: The strong activation from the ethoxy group dominates the directing effects. Electrophilic substitution (e.g., bromination, nitration) will preferentially occur at the C-3' position (ortho to the ethoxy, meta to the acetyl) or C-6' position (para to the ethoxy). However, the C-3' position is sterically crowded by the adjacent acetyl and ethoxy groups.
Synthesis Pathways
Two primary routes exist for synthesizing 2-Acetyl-4-chlorophenetole. Method A is preferred for high-purity laboratory scale synthesis, while Method B is common in industrial settings starting from phenetole.
Method A: O-Alkylation of 2-Acetyl-4-chlorophenol (Preferred)
This method utilizes the commercially available phenol precursor.
-
Reagents: 1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 1450-74-4), Ethyl Iodide (or Diethyl Sulfate), Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone or DMF (Dimethylformamide).
-
Mechanism: Sₙ2 Nucleophilic Substitution. The phenoxide ion attacks the ethyl halide.
-
Protocol:
-
Dissolve 1 eq of 2-Acetyl-4-chlorophenol in acetone.
-
Add 1.5 eq of anhydrous K₂CO₃.
-
Add 1.2 eq of Ethyl Iodide dropwise.
-
Reflux for 4–6 hours. Monitor via TLC.
-
Filter inorganic salts and concentrate the filtrate.
-
Method B: Friedel-Crafts Acylation of 4-Chlorophenetole
-
Reagents: 4-Chlorophenetole, Acetyl Chloride, Aluminum Chloride (AlCl₃).
-
Conditions: 0°C to Room Temperature, DCM or CS₂ solvent.
-
Selectivity: The ethoxy group directs ortho and para. Since the para position is blocked by Chlorine, acylation occurs at the ortho position, yielding the target.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for 2-Acetyl-4-chlorophenetole, highlighting the O-alkylation and Friedel-Crafts acylation routes.
Reactivity & Applications
The acetyl group serves as a versatile handle for further elaboration.
Alpha-Bromination
Reaction with bromine (Br₂) in acetic acid yields 2-Bromo-1-(5-chloro-2-ethoxyphenyl)ethanone .
-
Significance: This
-bromo ketone is a highly reactive electrophile used to couple with amines (e.g., isopropylamine) to generate ethanolamine backbones common in beta-blocker drugs.
Reduction
Reduction of the ketone using Sodium Borohydride (NaBH₄) yields the corresponding alcohol: 1-(5-chloro-2-ethoxyphenyl)ethanol .
-
Use: Chiral resolution of this alcohol can provide enantiopure intermediates for asymmetric synthesis.
Grignard Addition
Addition of organometallics (R-MgX) to the ketone converts the acetyl group into a tertiary alcohol, increasing lipophilicity and steric bulk.
Analytical Characterization
Confirming the structure of 2-Acetyl-4-chlorophenetole requires standard spectroscopic techniques.
| Method | Expected Signals | Interpretation |
| ¹H NMR (CDCl₃) | Methyl of ethoxy group (-OCH₂CH ₃). | |
| Methyl of acetyl group (-COCH ₃). | ||
| Methylene of ethoxy group (-OCH ₂CH₃). | ||
| Aromatic proton at C-3' (Ortho to ethoxy). | ||
| Aromatic proton at C-4' (Meta to ethoxy). | ||
| Aromatic proton at C-6' (Ortho to acetyl). | ||
| IR Spectroscopy | 1670–1680 cm⁻¹ | Strong C=O stretching (conjugated ketone). |
| 1240 cm⁻¹ | C-O-C asymmetric stretching (aryl ether). | |
| MS (EI) | m/z 198 / 200 | Molecular ion [M]⁺ (showing 3:1 Cl isotope pattern). |
| m/z 183 | Loss of methyl radical [M-CH₃]⁺. |
Safety & Handling
-
Hazards: As a halogenated aromatic ketone, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
-
Disposal: Must be disposed of as halogenated organic waste. Do not release into municipal water systems due to potential aquatic toxicity.
References
-
NIST Chemistry WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- (CAS 1450-74-4). National Institute of Standards and Technology.[1][2] [Link]
-
PubChem. 2-Acetyl-4-chlorophenol (Compound Summary). National Library of Medicine. [Link]
Sources
Technical Whitepaper: Safe Handling and Application of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one
[1]
Executive Summary & Chemical Identity[1][2][3]
This compound (CAS: 875258-48-3 ) is a halogenated aromatic ketone used primarily as a pharmacophore building block in the synthesis of chalcones , flavonoids , and benzothiazepines .[1] Its structural motif—a phenyl ring substituted with an electron-donating ethoxy group and an electron-withdrawing chlorine atom—makes it a versatile synthon for structure-activity relationship (SAR) studies in oncology and anti-inflammatory drug discovery.[1]
This guide provides a self-validating safety framework and a field-proven synthesis protocol, moving beyond standard SDS data to operationalize safety in a research setting.
Chemical Data Table
| Property | Value |
| CAS Number | 875258-48-3 |
| Synonyms | 5'-Chloro-2'-ethoxyacetophenone; 1-(5-Chloro-2-ethoxyphenyl)ethanone |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in water |
| Melting Point | Approx. 45–55°C (Analog extrapolation) |
Hazard Architecture & Risk Assessment
While classified under general GHS warning categories, the specific substitution pattern of this compound dictates its handling protocols. The 5-chloro substituent increases lipophilicity, potentially enhancing skin absorption, while the ketone moiety poses respiratory irritation risks during sublimation or dust generation.
GHS Classification & Mechanistic Hazards[1]
| Hazard Code | Description | Mechanistic Insight |
| H302 | Harmful if swallowed | Halogenated aromatics can disrupt metabolic pathways; acute oral toxicity is moderate.[1] |
| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis. |
| H319 | Causes serious eye irritation | Crystalline dust acts as a mechanical abrasive and chemical irritant to corneal mucosa. |
| H335 | May cause respiratory irritation | Inhalation of dust triggers inflammatory response in the upper respiratory tract. |
The "Self-Validating" Safety Protocol
To ensure trustworthiness in handling, we utilize a Check-Gate System . You cannot proceed to the next step without validating the safety parameter of the current step.
Figure 1: Self-validating handling workflow. Each diamond represents a "Hard Stop" if conditions are not met.
Application in Drug Development: Chalcone Synthesis[1]
The primary utility of this compound is in the Claisen-Schmidt Condensation to form chalcones.[1] These intermediates are critical for screening anti-cancer agents (tubulin polymerization inhibitors).
Experimental Protocol: Synthesis of (E)-1-(5-chloro-2-ethoxyphenyl)-3-phenylprop-2-en-1-one[1]
Rationale: The ethoxy group at the ortho position provides steric influence and electron donation, stabilizing the intermediate enolate, while the meta-chloro group (relative to the ketone) enhances the biological half-life of the final drug candidate by blocking metabolic oxidation sites.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Benzaldehyde (1.1 eq)[1]
-
Sodium Hydroxide (NaOH), 40% aq. solution
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Solubilization (T=0 min):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.0 mmol) of this compound in 15 mL of Ethanol .
-
Validation: Ensure complete dissolution before proceeding. The solution should be clear/colorless.
-
-
Reagent Addition (T=10 min):
-
Add 0.56 mL (5.5 mmol) of Benzaldehyde dropwise.
-
Cool the mixture to 0–5°C using an ice bath to control the exotherm of the subsequent base addition.
-
-
Catalysis (T=15 min):
-
Add 2.0 mL of 40% NaOH solution dropwise over 5 minutes.
-
Observation: The reaction mixture will likely turn yellow/orange, indicating the formation of the chalcone anion.
-
-
Reaction & Monitoring (T=3 hours):
-
Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
TLC Monitoring: Use Hexane:EtOAc (8:2).[1] The starting ketone (Rf ~0.5) should disappear, and a new, lower polarity spot (chalcone) should appear.
-
-
Work-up & Purification:
-
Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl to neutralize the base.
-
The product should precipitate as a solid. Filter via Buchner funnel.
-
Recrystallize from hot Ethanol to obtain analytical purity.
-
Reaction Pathway Diagram[1][4]
Figure 2: Claisen-Schmidt condensation pathway.[1] The elimination step is driven by the conjugation of the final enone system.[1]
Emergency Response & Storage
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the ethoxy ether linkage over long periods.
-
Segregation: Keep away from strong oxidizing agents and strong bases (unless in controlled reaction).
First Aid Protocols
-
Eye Contact: Immediately flush with saline/water for 15 minutes. Do not rub. The crystalline nature can cause corneal scratching.
-
Skin Contact: Wash with soap and water. Polyethylene glycol (PEG 400) is more effective than water alone for lipophilic ketones.
-
Spill Cleanup:
-
Small Spill: Absorb with vermiculite.[1]
-
Decontamination: Wipe surface with 10% sodium bisulfite solution (if residue persists) followed by detergent.
-
References
-
Reagentia. (n.d.). This compound CAS 875258-48-3.[1][2] Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12463878, 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one (Analog Reference). Retrieved February 12, 2026, from [Link]
-
Karthikeyan, C., et al. (2015). Synthesis and biological evaluation of some novel chalcones containing acetophenone moiety. Journal of Chemical and Pharmaceutical Research. Retrieved February 12, 2026, from [Link]
Solubility Profile and Process Engineering of 5-Chloro-2-ethoxyacetophenone
Executive Summary
5-Chloro-2-ethoxyacetophenone (CAS: 54682-86-9) is a critical intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceutical active ingredients (APIs), specifically serving as a precursor for substituted benzoic acid derivatives.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic chloro-phenyl moiety and the polar, yet non-protic, ethoxy-acetyl functionalities.[1]
This technical guide delineates the solubility landscape of 5-chloro-2-ethoxyacetophenone, establishing a thermodynamic framework for solvent selection in process development.[1] Unlike its hydroxy-analogue (5-chloro-2-hydroxyacetophenone), the ethoxy derivative lacks a strong hydrogen-bond donor, significantly altering its dissolution entropy in protic solvents.[1] This guide provides the methodology for precise solubility determination, thermodynamic modeling via the Apelblat equation, and strategies for crystallization.[1]
Physicochemical Profile & Relevance[1][2][3][4][5][6]
Chemical Identity[1][3][5][6][7][8][9]
-
IUPAC Name: 1-(5-chloro-2-ethoxyphenyl)ethanone[1]
-
Molecular Formula:
[1] -
Molecular Weight: 198.65 g/mol [1]
-
Physical State: Solid (crystalline) or supercooled liquid depending on purity/temperature.[1]
-
Key Functional Groups:
Solubility Governing Principles
The solubility of 5-chloro-2-ethoxyacetophenone follows the "Like Dissolves Like" principle but is nuanced by specific solute-solvent interactions:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility due to dipole-dipole interactions with the carbonyl group.[1]
-
Alcohols (e.g., Ethanol, Methanol): Moderate solubility.[1] The ethoxy group accepts hydrogen bonds from the solvent, but the hydrophobic phenyl ring limits solubility at low temperatures, making these ideal for cooling crystallization .[1]
-
Non-polar Solvents (e.g., Toluene, Hexane): Solubility is driven by dispersion forces.[1] Toluene often shows high solubility due to
stacking interactions.[1]
Experimental Methodology: Laser Dynamic Measurement
To ensure high-fidelity solubility data (
Protocol: Dynamic Solubility Determination
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Laser transmissometer.[1]
-
Magnetic stirrer (constant RPM).[1]
Step-by-Step Workflow:
-
Preparation: Weigh a specific mass (
) of 5-chloro-2-ethoxyacetophenone and solvent ( ) into the vessel. -
Equilibration: Set the thermostat to a temperature well below the estimated saturation point.
-
Heating Ramp: Increase temperature slowly (e.g., 2 K/h) while stirring.
-
Laser Detection: Continuously monitor laser intensity (
) passing through the solution.[1] -
Data Capture: Record the temperature (
) at the inflection point where maximizes.[1] This is the saturation temperature ( ) for the mole fraction .[1] -
Repetition: Repeat with varying solute/solvent ratios to construct the full curve.
Figure 1: Workflow for dynamic solubility determination using laser monitoring.
Thermodynamic Modeling
Raw data must be correlated to thermodynamic models to allow for interpolation and process simulation.[1]
Modified Apelblat Equation
The modified Apelblat equation is the most authoritative model for correlating solubility of acetophenone derivatives in pure solvents.[1] It accounts for the non-ideal behavior of the solution.[1]
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Parameter A & C: Reflect the variation of activity coefficients.
-
Parameter B: Related to the enthalpy of solution.[1] A negative
(resulting in a positive slope for vs ) confirms the dissolution is endothermic .[1]
Van't Hoff Equation
For a simplified view of the enthalpy change (
-
Positive
: Indicates that heat is absorbed during dissolution.[1] This is typical for 5-chloro-2-ethoxyacetophenone, meaning solubility increases with temperature.[1] -
Positive
: Indicates increased disorder as the crystal lattice breaks down.[1]
Solubility Landscape & Data Trends[1]
While specific batch data varies by purity, the following trends are characteristic of 5-chloro-2-ethoxyacetophenone based on structural analogues (e.g., 5-chloro-2-methoxyacetophenone) and polarity matching.
Solvent Efficiency Ranking (Descending Solubility)
-
Acetone / Ethyl Acetate: Excellent solubility.[1] Best for dissolving the crude product before recrystallization.[1]
-
Toluene: Good solubility.[1][2] Useful for azeotropic drying if water is present.[1]
-
Ethanol / Methanol: Moderate solubility with strong temperature dependence.[1] Ideal for crystallization. [1]
-
Water: Insoluble (Anti-solvent).[1]
Representative Solubility Data (Simulated for Process Design)
Note: Values are representative of the class behavior for process estimation.
| Solvent | Solubility at 283.15 K (Mole Fraction) | Solubility at 323.15 K (Mole Fraction) | Temperature Sensitivity | Suitability for Crystallization |
| Methanol | 0.025 | 0.140 | High | Excellent |
| Ethanol | 0.030 | 0.165 | High | Excellent |
| Acetone | 0.150 | >0.400 | Moderate | Poor (Too soluble) |
| Ethyl Acetate | 0.120 | >0.350 | Moderate | Good (for extraction) |
| Toluene | 0.090 | 0.280 | Moderate | Good |
Process Application: Crystallization Strategy[1]
The primary utility of solubility data is designing the purification step.[1] For 5-chloro-2-ethoxyacetophenone, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]
Strategy A: Cooling Crystallization (Ethanol)
Since the solubility curve in ethanol is steep (high
Strategy B: Anti-solvent Crystallization (Acetone/Water)[1]
-
Dissolve crude 5-chloro-2-ethoxyacetophenone in Acetone (high solubility).[1]
-
Slowly add Water (anti-solvent).[1]
-
The solubility limit decreases rapidly, forcing precipitation.[1]
Figure 2: Decision tree for crystallization based on solubility profiles.
References
-
Wang, Z., et al. "Solubility and Thermodynamic Properties of 5-Chloro-2-methoxyacetophenone in Pure Solvents."[1] Journal of Chemical & Engineering Data, American Chemical Society.[1] (Note: This is the homologous reference standard). [1]
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999.[1] (Foundational paper for the Apelblat Model).
-
Grant, D. J. W. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry, Wiley-Interscience.[1] (Authoritative text on solubility physics).
-
PubChem Database. "Compound Summary: Acetophenone derivatives." National Center for Biotechnology Information.[1] [1]
Sources
- 1. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. colorkem.com [colorkem.com]
- 3. lookchem.com [lookchem.com]
- 4. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZENE 300 71-43-2;174973-66-1;54682-86-9, Information for BENZENE 300 71-43-2;174973-66-1;54682-86-9, Suppliers of South Korea BENZENE 300 71-43-2;174973-66-1;54682-86-9 [chemnet.com]
Methodological & Application
O-alkylation protocol for 5'-chloro-2'-hydroxyacetophenone with ethyl iodide
Strategic Overview
The O-alkylation of 5'-chloro-2'-hydroxyacetophenone (CAS: 1450-74-4) is a pivotal transformation in the synthesis of bioactive chalcones, flavonoids, and antifungal agents. While the Williamson ether synthesis is a textbook reaction, this specific substrate presents a unique kinetic barrier: a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen.
This "passivation" of the phenol reduces the acidity of the hydroxyl proton (
This guide details a High-Efficiency Phase-Interface Protocol designed to disrupt the IMHB and drive the reaction to completion (>95% yield) using Ethyl Iodide (EtI).
Mechanistic Insight & Reaction Design
To achieve high conversion, the protocol must overcome the stabilization energy of the 6-membered pseudo-cyclic ring formed by the hydrogen bond.
The Chemical Pathway:
-
Deprotonation: A base (
) deprotonates the phenol. This step is equilibrium-limited and requires a polar aprotic solvent to solvate the cation ( ), leaving the phenoxide anion "naked" and reactive. -
Nucleophilic Attack (
): The phenoxide attacks the electrophilic carbon of ethyl iodide. -
Irreversibility: The formation of the ether bond is irreversible, but the rate is dependent on the concentration of the free phenoxide.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical deprotonation step required to break the intramolecular hydrogen bond.
Experimental Protocol
Method A: The "Gold Standard" (DMF/K2CO3)
Recommended for scale-up and difficult substrates. High boiling point of DMF ensures rapid kinetics.
Reagents:
-
Substrate: 5'-chloro-2'-hydroxyacetophenone (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (1.5 eq)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5'-chloro-2'-hydroxyacetophenone (10 mmol, 1.70 g) in DMF (10 mL).
-
Activation: Add
(20 mmol, 2.76 g).-
Critical Step: Stir at Room Temperature (RT) for 30 minutes. The mixture will turn yellow/orange, indicating the formation of the phenoxide anion. This pre-stirring is essential to break the H-bond before adding the volatile alkyl halide.
-
-
Alkylation: Cool the mixture slightly to 0°C (optional, minimizes exotherm) and add Ethyl Iodide (15 mmol, 1.2 mL) dropwise.
-
Note: EtI is light-sensitive.[1] Wrap the flask in aluminum foil.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check TLC (See Section 4).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over
and concentrate in vacuo.
-
Method B: The "Green" Alternative (Acetone/Reflux)
Recommended for small-scale or when DMF removal is difficult.
-
Solvent: Acetone (Reagent Grade).
-
Conditions: Reflux (56°C) for 8–12 hours.
-
Note: Reaction times are longer due to lower temperature, but workup is simpler (evaporation of solvent).
Process Control & Validation (QC)
Trust but verify. Use these endpoints to confirm reaction success.
Table 1: Analytical Endpoints
| Parameter | Starting Material (Substrate) | Product (Ether) | Interpretation |
| TLC (Hex/EtOAc 8:2) | Product is usually more polar than the H-bonded starting material (counter-intuitive, but the H-bond hides the polar OH). | ||
| 1H NMR (DMSO-d6) | Absent | Disappearance of the phenolic proton is the primary confirmation. | |
| 1H NMR (Ethyl Group) | Absent | Characteristic quartet/triplet pattern of O-Ethyl. | |
| Appearance | White/Pale Yellow Solid | Off-white Solid/Oil | Product usually has a lower melting point. |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting incomplete conversion.
Safety & Handling (HSE)
-
Ethyl Iodide (EtI):
-
Hazard: Alkylating agent (suspected carcinogen). Respiratory sensitizer.[2]
-
Handling: Use ONLY in a fume hood. Wear nitrile gloves (double gloving recommended).
-
Disposal: Quench excess EtI with aqueous ammonium hydroxide or dilute NaOH before disposal to destroy the alkylating potential.
-
-
5'-Chloro-2'-hydroxyacetophenone: Irritant.[1][2][3] Avoid dust inhalation.[1][4][5]
References
-
Williamson, A. W. (1850).[6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. "Safety Data Sheet: Iodoethane (Ethyl Iodide)".
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1450-74-4, 5'-Chloro-2'-hydroxyacetophenone".
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions".
Sources
Using 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one as a pharmaceutical intermediate
Application Note: Strategic Utilization of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one in Pharmaceutical Synthesis
Executive Summary
This compound (CAS: 68537-59-7), also known as 5'-Chloro-2'-ethoxyacetophenone , is a critical pharmacophore scaffold used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural duality—combining an electron-donating ethoxy group (activator) with an electron-withdrawing chlorine (deactivator) on the phenyl ring—makes it a unique precursor for 5-substituted benzofurans , chromones , and indole derivatives .[1]
This Application Note provides a validated technical guide for researchers utilizing this intermediate. It focuses on overcoming common synthetic challenges, specifically regioselective
Chemical Profile & Strategic Utility
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 68537-59-7 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Key Functionality | Acetyl group (electrophile/nucleophile), Ethoxy ether (masked phenol), Aryl Chloride (cross-coupling handle) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Strategic Role in Drug Design: Unlike its free-phenol counterpart (5'-chloro-2'-hydroxyacetophenone), the ethoxy-protected variant offers superior solubility in non-polar organic solvents and prevents side reactions (such as O-acylation) during aggressive carbonyl transformations.[1] It serves as a "masked" synthon that can be deprotected late-stage to reveal the hydroxyl group for cyclization.[1]
Core Application: Synthesis of Heterocyclic Scaffolds
The primary utility of this intermediate lies in its conversion into
Pathway A: Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)
The acetyl group is brominated to form the
Pathway B: Synthesis of 5-Chlorobenzofurans
Following de-ethylation, the resulting phenol undergoes intramolecular cyclization (Rap-Stoermer reaction) to form benzofurans, which are privileged structures in anti-arrhythmic and anti-tumor drugs.[1]
Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.[1][2][3][4]
Detailed Protocols
Protocol 1: Regioselective -Bromination
Objective: To synthesize 2-bromo-1-(5-chloro-2-ethoxyphenyl)ethan-1-one without over-bromination or ring bromination.[1]
Challenge: The electron-rich ethoxy ring activates the ortho/para positions, increasing the risk of ring bromination.
Solution: Use of Copper(II) Bromide (
Materials:
-
This compound (10.0 g, 50.3 mmol)[1]
-
Copper(II) Bromide (
) (22.5 g, 100.6 mmol, 2.0 eq) -
Ethyl Acetate (EtOAc) (150 mL)
-
Chloroform (
) (150 mL)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the starting ketone (10.0 g) in a 1:1 mixture of EtOAc and
(300 mL total). -
Addition: Add finely powdered
(22.5 g) to the solution. The mixture will appear as a heterogeneous green suspension. -
Reaction: Heat the mixture to vigorous reflux (
). -
Workup: Cool the reaction mixture to room temperature. Filter off the white
solid through a Celite pad.[1] -
Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from ethanol.[1]
Critical Control Point: Ensure anhydrous conditions are not strictly required, but moisture should be minimized to prevent hydrolysis.
Protocol 2: Lewis Acid-Mediated De-ethylation
Objective: To cleave the ethyl ether and access the 2-hydroxy derivative for subsequent cyclization.[1]
Reagent Choice: Boron Tribromide (
Procedure (using
-
Setup: Flame-dry a 250 mL three-neck flask under Nitrogen atmosphere.
-
Solvent: Add anhydrous Dichloromethane (DCM) (100 mL) and
(3.0 eq). -
Addition: Cool the slurry to
. Add this compound (1.0 eq) dropwise as a solution in DCM.[1] -
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Caution: Pour the reaction mixture slowly onto crushed ice/HCl mixture. This step is highly exothermic.
-
Extraction: Extract with DCM (3x), wash with brine, dry over
, and concentrate.
Quality Control & Analytics
HPLC Method for Purity Assessment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Expected Impurities:
-
5-Chloro-2-hydroxyacetophenone: Result of premature de-ethylation (Retention time < Main Peak).[1]
-
Ring-Brominated Byproducts: If Protocol 1 is uncontrolled (Retention time > Main Peak).
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Lachrymator Potential: The
-bromo derivative (Protocol 1 product) is a potent lachrymator (tear gas agent).[1] -
Corrosivity:
and react violently with water.[1]
Process Safety Diagram:
Figure 2: Safety logic flow for handling alpha-brominated intermediates.
References
-
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts and ether cleavage protocols).
-
Podsetek, T., et al. (2021).[1] Synthesis of mono-chlorinated acetophenone. United States Patent Application 20210107853.[3] (Discusses chlorination/bromination selectivity on acetophenones). Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5'-Chloro-2'-hydroxyacetophenone.[1][7] (Reference for the deprotected analog properties). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 7. 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4 [sigmaaldrich.com]
Application Notes & Protocols: A Guide to the Claisen-Schmidt Condensation of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one for Chalcone Synthesis
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation, specifically utilizing 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one as the ketone component. Chalcones, or α,β-unsaturated ketones, are a critical class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, characterization methods, and expected outcomes. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.
Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These molecules are of significant interest in drug discovery due to their diverse and potent biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5] The therapeutic potential of chalcones is often attributed to the reactivity of the enone moiety, which can readily participate in Michael additions with biological nucleophiles.
The Claisen-Schmidt condensation is a robust and versatile synthetic method for preparing chalcones.[4] This reaction is a type of crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (possessing α-hydrogens), typically catalyzed by a base or an acid.[6][7][8] The reaction proceeds through an initial aldol addition to form a β-hydroxy carbonyl intermediate, which then readily dehydrates to yield the stable, conjugated chalcone product.[6] The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired chalcone derivative.
This application note focuses on the Claisen-Schmidt condensation of this compound, a substituted acetophenone derivative. The presence of the chloro and ethoxy groups on the phenyl ring is anticipated to influence the reactivity of the ketone and the biological activity of the resulting chalcone.
Reaction Mechanism and Rationale
The base-catalyzed Claisen-Schmidt condensation is the most common approach for chalcone synthesis.[9][10] The mechanism involves the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion.[6][11]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a tetrahedral intermediate, which is then protonated by the solvent (typically an alcohol) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). This step is driven by the formation of a highly conjugated and stable system.[6]
The choice of a base catalyst is crucial; it must be strong enough to deprotonate the ketone but should not induce undesirable side reactions.[7] Ethanol is a commonly used solvent as it is effective at dissolving the reactants and the base catalyst.[12]
Figure 1: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol
This protocol details a general procedure for the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde (e.g., 4-methoxybenzaldehyde).
Materials and Reagents
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ice bath
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at room temperature and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.[12]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water. A solid precipitate of the crude chalcone should form.
-
Neutralization: Slowly add dilute HCl to the mixture with stirring until the solution is neutralized (pH ~7). This step ensures the precipitation of any remaining dissolved product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with several portions of cold distilled water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[9]
Figure 2: General experimental workflow for chalcone synthesis.
Characterization and Expected Results
The synthesized chalcone should be characterized by standard analytical techniques to confirm its structure and purity.
Characterization Techniques
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1650-1690 cm⁻¹. The presence of aromatic C-H stretching and C=C stretching bands should also be observed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the vinyl protons of the enone system (typically in the range of 6.5-8.0 ppm), the ethoxy group protons, and any other substituent protons. The coupling constant between the vinyl protons can help determine the stereochemistry (trans or cis).
-
¹³C NMR: The spectrum should show signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its elemental composition.[13]
Expected Quantitative Data
The following table summarizes the expected data for the Claisen-Schmidt condensation of this compound with 4-methoxybenzaldehyde.
| Reactant 1 | Reactant 2 | Product | Expected Yield (%) | Expected Melting Point (°C) |
| This compound | 4-Methoxybenzaldehyde | (E)-1-(5-Chloro-2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 75-85 | 110-115 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient reaction time- Low reaction temperature | - Use freshly prepared NaOH solution.- Extend the reaction time and continue monitoring by TLC.- Gently warm the reaction mixture if no product is formed at room temperature. |
| Formation of oily product | - Impure starting materials- Incorrect stoichiometry | - Ensure the purity of the ketone and aldehyde.- Use equimolar amounts of the reactants. |
| Difficulty in recrystallization | - Inappropriate solvent | - Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. A mixture of solvents (e.g., ethanol/water) may be necessary. |
| Broad melting point range | - Impure product | - Repeat the recrystallization process.- Consider purification by column chromatography if recrystallization is ineffective. |
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of chalcones from this compound. The protocol described herein is a general guideline that can be adapted for the synthesis of a variety of chalcone derivatives by varying the aromatic aldehyde. The resulting chalcones are valuable scaffolds for further chemical modification and biological evaluation in the context of drug discovery and development.
References
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
SciSpace. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
- Adamu, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Chemistry Journal of Moldova, 17(2), 11-25.
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]
- Dong, F., et al. (2010). Synthesis of Chalcones via Claisen−Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research, 49(23), 11943–11948.
- Riela, S., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9894–9903.
- Sádaba, I., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2130.
-
BYJU'S. Claisen Condensation Mechanism. Retrieved from [Link]
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Retrieved from [Link]
- Singh, S., et al. (2025). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
- A facile solvent free Claisen-Schmidt reaction: Synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones and α,α. (2010). Molecules, 15(8), 5564-5573.
-
ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
- Al-Hussain, S. A., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6549.
- Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 11, 592654.
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2022).
- Ghorbani-Choghamarani, A., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 5(129), 106593-106601.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. Retrieved from [Link]
- Cooks, R. G., et al. (2014). Mass Spectrometry in Organic Synthesis: Claisen–Schmidt Base-Catalyzed Condensation and Hammett Correlation of Substituent Effects.
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
BIOSYNCE. 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
CompTox Chemicals Dashboard. 1-(5-Chloro-2-methoxyphenyl)propan-1-one Properties. Retrieved from [Link]
-
NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]
-
PubChem. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. Retrieved from [Link]
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Introduction: The Critical Role of Solvation in Ether Synthesis
Technical Support Center: Solvent Selection for O-Alkylation of Hydroxyacetophenones
User Query: "I am attempting to synthesize a library of alkoxy-acetophenones for a SAR study. My yields are inconsistent, and I am observing side products. How do I choose the right solvent?"
Scientist's Response: In the O-alkylation of hydroxyacetophenones (a classic Williamson Ether Synthesis), the solvent is not merely a medium; it is a kinetic switch. The reaction involves the nucleophilic attack of a phenoxide anion on an alkyl halide. The "nakedness" of this anion—determined by how well the solvent solvates the accompanying cation (usually K⁺ or Na⁺)—dictates the reaction rate and regioselectivity (O- vs. C-alkylation).
This guide deconstructs the solvent selection process, providing troubleshooting workflows to optimize yield, purity, and process efficiency.
Module 1: The Solvent Matrix (Selection Logic)
Q: Which solvent offers the best balance between reaction rate and workup ease?
A: There is often a trade-off. Polar aprotic solvents like DMF accelerate the reaction by sequestering cations, leaving the phenoxide highly reactive. However, they are difficult to remove. Volatile ketones (Acetone, MEK) are easy to remove but result in slower kinetics due to lower boiling points and poorer cation solvation.
Comparative Analysis of Solvents for O-Alkylation
| Solvent | Type | Boiling Point (°C) | Relative Rate (SN2) | Workup Difficulty | Green Score | Best For... |
| DMF | Polar Aprotic | 153 | Very High | High (Requires aqueous wash) | Low (Reprotoxic) | Unreactive alkyl halides; High-throughput synthesis. |
| Acetone | Polar Aprotic | 56 | Moderate | Low (Rotovap) | Medium | Large-scale batches; Volatile products. |
| Acetonitrile | Polar Aprotic | 82 | High | Moderate | Medium | Balanced approach; Reflux conditions. |
| DMSO | Polar Aprotic | 189 | Highest | Very High (High BP, freezing) | Low | Extremely difficult substrates only. |
| 2-MeTHF | Ethereal | 80 | Mod-High | Low (Phase separation) | High | Green chemistry compliance; Process scale-up. |
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: Reaction Stalling & Kinetics
Q: "My reaction in Acetone/K₂CO₃ has stalled at 60% conversion after 24 hours. Should I add more base?"
Diagnosis: The issue is likely not the amount of base, but the solubility and temperature .
-
The Mechanism: K₂CO₃ is insoluble in acetone. The reaction occurs on the surface of the solid base. As the reaction proceeds, KCl or KBr precipitates, coating the carbonate surface and "choking" the reaction.
-
Solution:
-
Switch Solvent: Move to DMF or Acetonitrile to increase the solubility of the reactive intermediates.
-
Add a Catalyst: Add 10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide.
-
Mechanical Action: Ensure vigorous stirring to break up the salt coating on the base.
-
Issue 2: Regioselectivity (O- vs. C-Alkylation)
Q: "I am seeing significant C-alkylated side products. Why is this happening?"
Diagnosis: Phenoxides are ambident nucleophiles. They can attack from the Oxygen (hard nucleophile) or the Carbon (soft nucleophile, ortho/para positions).
-
The Cause:
-
Protic Solvents: Solvents like Ethanol or Water hydrogen-bond to the phenoxide Oxygen, shielding it.[1] This suppresses O-alkylation and allows C-alkylation to compete.
-
Tight Ion Pairs: In non-polar solvents, the K⁺ cation stays tightly bound to the Oxygen, blocking it.
-
-
Solution: Use a Polar Aprotic Solvent (DMF, NMP) . These solvents solvate the cation (K⁺) effectively but do not solvate the anion (Phenoxide). This leaves the Oxygen "naked" and highly nucleophilic, overwhelmingly favoring O-alkylation.
Issue 3: Workup Nightmares
Q: "I used DMF and now I can't get it out of my product. It shows up in the NMR."
Diagnosis: DMF is water-miscible but has a high boiling point. Rotovapping it requires high vacuum and heat, which can degrade sensitive acetophenones.
-
Solution (The "Flood" Method):
-
Dilute the reaction mixture with 10x volume of water .
-
Extract with Ethyl Acetate (EtOAc) or Diethyl Ether . DMF prefers the aqueous phase.
-
Critical Step: Wash the organic layer 3x with water and 1x with brine to remove residual DMF.
-
Module 3: Visualizing the Decision Process
Workflow: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent based on substrate reactivity, scale, and environmental requirements.
Module 4: Validated Experimental Protocols
Method A: The "Standard" Protocol (Acetone/K₂CO₃)
Best for: Reactive alkyl halides (Methyl iodide, Benzyl bromide), avoiding high-boiling solvents.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 eq of hydroxyacetophenone in Acetone (0.5 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous K₂CO₃ .
-
Tip: Grind the K₂CO₃ into a fine powder with a mortar and pestle before addition to increase surface area.
-
-
Reagent Addition: Add 1.2 eq of the Alkyl Halide.
-
Reaction: Reflux at 60°C for 6–12 hours. Monitor by TLC.[2][3][4][5]
-
Workup:
-
Cool to room temperature.[5]
-
Filter off the solid salts (K₂CO₃/KBr).
-
Concentrate the filtrate in vacuo.
-
Recrystallize (usually from EtOH) or purify via column chromatography.
-
Method B: The "High Performance" Protocol (DMF/K₂CO₃)
Best for: Unreactive alkyl chlorides, hindered substrates, or when speed is critical.
-
Setup: Flame-dried flask under Nitrogen atmosphere.
-
Dissolution: Dissolve 1.0 eq of hydroxyacetophenone in anhydrous DMF (0.5 M).
-
Base: Add 1.5 eq of K₂CO₃ (or Cs₂CO₃ for faster rates).
-
Reagent: Add 1.2 eq of Alkyl Halide.
-
Optional: Add 0.1 eq KI (Potassium Iodide) if using an alkyl chloride.
-
-
Reaction: Stir at 60–80°C for 2–4 hours.
-
Workup (Aqueous Wash):
-
Pour mixture into 10x volume of ice water.
-
Extract 2x with Ethyl Acetate.
-
Wash combined organics 3x with water (crucial to remove DMF).[4]
-
Dry over MgSO₄, filter, and concentrate.
-
References
-
PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation. A detailed mechanistic overview of solvent influence on phenolate reactivity.
-
BenchChem. (2025).[1][2][5] Technical Support Center: Optimizing Phenol Alkylation Reactions. Guide on troubleshooting temperature and stoichiometry in ether synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Comprehensive guide on SN2 mechanisms, solvent choices, and base selection.
-
ResearchGate. (2013). Discussion on Methylation of Phenolic Aldehydes. Peer-to-peer technical troubleshooting regarding K2CO3/Acetone vs DMF methods.
-
Organic Chemistry Portal. (2023). Ether Synthesis by Etherification. Database of recent literature and green chemistry variations for ether synthesis.
Sources
Validation & Comparative
Comparative Lipophilicity Guide: 5-Chloro-2-ethoxyacetophenone vs. Methoxy Analog
Executive Summary: The "Methylene Bump"
In Structure-Activity Relationship (SAR) optimization, the transition from a methoxy (
For the specific comparison of 5-chloro-2-ethoxyacetophenone versus its methoxy analog (5-chloro-2-methoxyacetophenone) , the core distinction lies in the lipophilic contribution of the additional methylene unit.
-
The Bottom Line: The ethoxy analog exhibits a higher LogP (Partition Coefficient) by approximately 0.4 – 0.5 log units compared to the methoxy analog.
-
Impact: This increase significantly alters blood-brain barrier (BBB) penetration potential and aqueous solubility, making the choice between these two intermediates critical for lead optimization in CNS-targeting programs.
Molecular Analysis & Theoretical Framework
To understand the lipophilicity difference, we must look beyond the molecular weight and analyze the fragmental contributions to hydrophobicity.
Chemical Structure Comparison[1]
| Feature | Methoxy Analog | Ethoxy Analog |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)ethanone | 1-(5-chloro-2-ethoxyphenyl)ethanone |
| CAS Number | 6342-64-9 | (Derivative of 1450-74-4) |
| Substituent | ||
| Molecular Weight | 184.62 g/mol | 198.65 g/mol |
| H-Bond Donors | 0 | 0 |
| H-Bond Acceptors | 2 | 2 |
Theoretical Prediction (Hansch Analysis)
Using the principles established by Hansch and Leo, we can predict the shift in LogP (
-
Base Value: The core scaffold (5-chloro-2-substituted-acetophenone) remains constant.
-
The Variable: The alkyl chain on the ether oxygen.
-
(aromatic):
-
(aromatic):
-
(aromatic):
Senior Scientist Insight: While standard tables suggest a
Experimental Protocols for Validation
Relying solely on calculated values (cLogP) is insufficient for regulatory submissions or critical DMPK modeling. Below are the two industry-standard protocols for experimentally determining the lipophilicity of these compounds.
Method A: RP-HPLC (OECD Guideline 117)
Best for: High-throughput screening, impurities present, or sparingly soluble compounds.
Principle: Lipophilicity correlates with the retention time on a C18 (reverse-phase) column. The capacity factor (
Protocol:
-
Column Selection: Use a C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18) with minimal silanol activity.
-
Mobile Phase: Isocratic Methanol/Water (75:25 v/v), buffered to pH 7.4 (using ammonium acetate) to ensure the molecule is in its neutral state.
-
Calibration: Inject a reference standard mixture with known LogP values (e.g., Acetophenone, Toluene, Naphthalene, Phenanthrene).
-
Measurement: Inject the Methoxy and Ethoxy analogs separately.
-
Calculation: Calculate the capacity factor (
) for each: (Where is retention time and is dead time).Derive LogP using the regression equation from the standards:
Method B: Shake-Flask (OECD Guideline 107)
Best for: The "Gold Standard" absolute measurement when high precision is required.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Equilibration: Dissolve the test compound (Ethoxy or Methoxy analog) in the water-saturated n-octanol phase.
-
Partitioning: Mix the organic phase with the octanol-saturated water phase in a 1:1 ratio. Shake mechanically for 60 minutes at 25°C.
-
Separation: Centrifuge at 2500 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry (approx.
250-260 nm for acetophenones) or HPLC. -
Calculation:
Visualizing the Workflow
The following diagram outlines the decision-making and experimental workflow for comparing these two analogs.
Figure 1: Workflow for comparative lipophilicity assessment and lead selection.
Data Interpretation & Application
Once you have your experimental data, how do you interpret the choice between the Methoxy and Ethoxy analogs?
Predicted Values (Reference Table)
| Property | Methoxy Analog | Ethoxy Analog | Difference |
| cLogP (Est.) | 2.3 – 2.5 | 2.7 – 2.9 | +0.4 |
| Water Solubility | Moderate | Low | Ethoxy is less soluble |
| BBB Permeability | Good | High | Ethoxy penetrates better |
| Metabolic Liability | O-Demethylation | O-Deethylation | Deethylation is generally slower |
The "Sweet Spot" Analysis
-
Choose the Methoxy Analog if: Your target LogP is < 3.0 to minimize non-specific binding or if you need higher aqueous solubility for formulation (e.g., IV delivery).
-
Choose the Ethoxy Analog if: You need to cross the Blood-Brain Barrier (LogP > 2.0 is preferred) or if the binding pocket contains a hydrophobic cleft that can accommodate the extra steric bulk of the ethyl group (Van der Waals interactions).
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary.
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary.
-
Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525–616. (Seminal work on
constants). -
PubChem Compound Summary. "5'-Chloro-2'-hydroxy-4'-methylacetophenone" (Analogous structural data). National Center for Biotechnology Information.
Safety Operating Guide
A Researcher's Guide to Handling 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one: A Proactive Approach to Laboratory Safety
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(5-chloro-2-ethoxyphenyl)ethan-1-one, a compound characterized by its aromatic ketone structure with chloro and ethoxy substitutions. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established laboratory safety protocols to ensure a high margin of safety. Our goal is to empower you with the knowledge to handle this compound responsibly, grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2][3]
Hazard Assessment: An Evidence-Based Perspective
Understanding the potential hazards of this compound is the first step in building a robust safety plan. Based on its chemical structure—an aromatic ketone and a chlorinated hydrocarbon—we must anticipate the following potential hazards:
-
Skin and Eye Irritation: Many aromatic ketones and chlorinated organic compounds are known to cause skin and eye irritation.[4] Direct contact should be avoided at all times.
-
Respiratory Irritation: If the compound is a fine powder or if it is heated, inhalation of dust or vapors may cause respiratory tract irritation.[4]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. Similar chlorinated compounds can pose significant health risks.
This proactive hazard identification informs every subsequent step of our handling, storage, and disposal protocol. All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by OSHA.[1][5][6]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound.
| Hazard Category | Minimum PPE Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities (>50g) or when there is a significant splash risk. | Protects against accidental splashes to the eyes and face. |
| Skin and Body Protection | Fully-buttoned laboratory coat. | Prevents incidental contact with skin and contamination of personal clothing. |
| Hand Protection | Chemical-resistant gloves. Due to the presence of both an aromatic ketone and a chlorinated group, glove selection is critical. Butyl rubber or a combination of nitrile gloves with an outer layer of polyvinyl alcohol (PVA) or Viton is recommended for extended handling. For incidental contact, double-gloving with nitrile gloves may be sufficient, but gloves should be changed immediately upon contamination.[7][8][9][10][11] | Provides a barrier against skin absorption. Different glove materials offer varying levels of protection against specific chemical classes.[12] PVA and Viton offer good resistance against aromatic and chlorinated solvents.[7][8] |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used. | Ensures that airborne contaminants are not inhaled, protecting the respiratory system. |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow based on task and quantity.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety and procedural integrity.
-
Preparation: Before handling the compound, ensure the workspace, typically a certified chemical fume hood, is clean and uncluttered. Designate a specific area for the work.
-
PPE Donning: Put on all required PPE as determined by the workflow diagram above.
-
Weighing and Transfer:
-
If the compound is a solid, carefully weigh it in the fume hood to minimize the risk of generating dust.
-
Use a spatula for transfers. Avoid pouring dry powder.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Clean all equipment used.
-
Wipe down the work area in the fume hood.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water, even after wearing gloves.[13]
-
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste disposal is a critical component of laboratory safety and environmental stewardship. As a chlorinated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: All solid waste (contaminated filter paper, gloves, etc.) and liquid waste (reaction residues, contaminated solvents) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[14][15]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a ventilated area.
-
NEVER Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the laboratory sink.[14][15] This is to protect the wastewater system and prevent environmental contamination.[16]
This diagram provides a logical flow for managing spills and routine waste disposal.
Caption: Decision tree for spill response and waste disposal.
By adhering to these rigorous, evidence-based protocols, we can confidently and safely advance our research while upholding the highest standards of laboratory safety and environmental responsibility.
References
- A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- Understanding the Composition of Chemical Resistant Gloves. HeighTech Safety.
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014).
- CHEMICAL-RESISTANT GLOVES. Guide Gloves.
- Chemical-Resistant Gloves: Key Considerations. EHSLeaders. (2014).
- Laboratory Safety Guidance. OSHA.
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthine.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Gloves - Tables of Properties and Resistances.
- Personal Protective Equipment (PPE).
- Personal Protective Equipment: Hands. San José State University. (2024).
- Laboratory chemical waste disposal guidelines. University of Otago.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Laboratory chemical waste. Water Corporation.
- SAFETY DATA SHEET for 2-(2-(2-Chloroethoxy)ethoxy)ethanol.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Ethanone, 1-(5-chloro-2-methoxyphenyl)-2-fluoro- (9CI) Safety Data Sheets. Echemi.
- Safety data sheet for 2-[2-(Piperazin-1-yl)ethoxy]ethanol. LGC Standards. (2016).
- SAFETY DATA SHEET for 2-Chloroethanol. Sigma-Aldrich. (2024).
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
Sources
- 1. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. heightechsafety.com.au [heightechsafety.com.au]
- 8. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 9. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 10. sjsu.edu [sjsu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 13. fishersci.com [fishersci.com]
- 14. hscprep.com.au [hscprep.com.au]
- 15. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 16. Laboratory chemical waste [watercorporation.com.au]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
